molecular formula C21H19ClN2O3S B4672987 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4672987
M. Wt: 414.9 g/mol
InChI Key: GHWWHIKOEPLUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting the production of prostaglandins, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide are primarily related to its anti-inflammatory properties. This compound has been shown to reduce the production of cytokines, which are proteins that are involved in the inflammatory response. Additionally, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been found to have analgesic and antipyretic effects, making it an effective treatment for pain and fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied, and its effects on the body are well-understood. Additionally, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is readily available and relatively inexpensive.
One of the limitations of using 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its specificity for COX-2 enzyme inhibition. While this specificity is beneficial for reducing inflammation, it may limit the potential applications of this compound in other areas of research.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. One area of research is the development of more selective COX-2 inhibitors that have fewer side effects than current NSAIDs. Additionally, research is needed to explore the potential applications of 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Finally, research is needed to better understand the biochemical and physiological effects of this compound, particularly in relation to its effects on cytokine production and immune function.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it an effective treatment for various inflammatory conditions. Additionally, research has shown that 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide may have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. While there are limitations to using this compound in lab experiments, its well-established mechanism of action and safety profile make it a valuable tool for scientific research.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it an effective treatment for various inflammatory conditions. Additionally, research has shown that 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide may have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-15-2-12-20(13-3-15)28(26,27)24-19-10-8-18(9-11-19)23-21(25)14-16-4-6-17(22)7-5-16/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWWHIKOEPLUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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